Tripropylammonium

Description

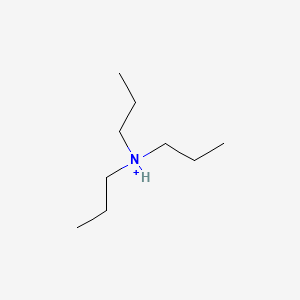

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H22N+ |

|---|---|

Poids moléculaire |

144.28 g/mol |

Nom IUPAC |

tripropylazanium |

InChI |

InChI=1S/C9H21N/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3/p+1 |

Clé InChI |

YFTHZRPMJXBUME-UHFFFAOYSA-O |

SMILES canonique |

CCC[NH+](CCC)CCC |

Origine du produit |

United States |

Synthetic Methodologies and Preparation of Tripropylammonium Based Reagents

Synthesis of Tripropylammonium Halochromates

This compound halochromates, specifically this compound fluorochromate (TriPAFC) and this compound chlorochromate (TriPACC), are well-established chromium(VI) reagents known for their oxidizing capabilities.

This compound fluorochromate (TriPAFC), with the chemical formula (C₃H₇)₃NH[CrO₃F], is typically synthesized by dissolving chromium(VI) oxide (CrO₃) in water within a polyethylene (B3416737) beaker. To this solution, 40% hydrofluoric acid (HF) is added with continuous stirring at 0 °C. Subsequently, tripropylamine (B89841) is introduced dropwise to the resultant orange solution over a period of approximately 30 minutes, while maintaining stirring at 0 °C. The orange solid that precipitates is then isolated via filtration, washed with petroleum ether, and dried under vacuum at room temperature. This method consistently yields TriPAFC in high percentages, often around 95%. derpharmachemica.comresearchgate.netkoreascience.kr

Similarly, this compound chlorochromate (TriPACC), with the chemical formula (C₃H₇)₃NH[CrO₃Cl], is prepared using an analogous conventional route. The process involves dissolving chromium(VI) oxide in water, followed by the addition of 40% hydrochloric acid (HCl) with stirring at 0 °C. Tripropylamine is then added dropwise to the orange solution under continued stirring at 0 °C. The resulting orange precipitate is filtered, washed with petroleum ether, and dried under vacuum. This method has been reported to achieve yields as high as 96%. tpnsindia.orgprimescholars.com

Both TriPAFC and TriPACC are characterized as mild and stable chromium(VI) oxidizing agents. primescholars.com TriPAFC is soluble in water, dimethylformamide (DMF), acetonitrile, and dichloromethane (B109758), while being sparingly soluble in benzene (B151609), carbon tetrachloride, chloroform, and hexane (B92381). koreascience.kr TriPACC exhibits solubility in water, DMF, acetonitrile, acetone, and dichloromethane, with limited solubility in benzene, chloroform, and hexane. tpnsindia.org

Table 1: Physicochemical Properties of this compound Halochromates

| Compound Name | Chemical Formula | Appearance | Melting Point (°C) | pH (0.01 M aqueous solution) | Reported Yield (%) | Solubility |

| This compound Fluorochromate | (C₃H₇)₃NH[CrO₃F] | Orange solid | 142 koreascience.kr | 3.3 iau.ir | 95 koreascience.kr | Soluble in water, DMF, acetonitrile, dichloromethane; sparingly soluble in benzene, CCl₄, chloroform, hexane koreascience.kr |

| This compound Chlorochromate | (C₃H₇)₃NH[CrO₃Cl] | Orange solid | 144 tpnsindia.org | 2.9 primescholars.com | 96 tpnsindia.org | Soluble in water, DMF, acetonitrile, acetone, dichloromethane; sparingly soluble in benzene, chloroform, hexane tpnsindia.org |

Microwave irradiation offers a compelling alternative to conventional heating methods for the synthesis and application of this compound reagents, leading to notable advantages such as enhanced selectivity, accelerated reaction rates, milder reaction conditions, and the formation of cleaner products. researchgate.netiau.irmilestonesrl.comajgreenchem.com This technique is particularly effective for ionic and magnetically retrievable materials like this compound fluorochromate (TriPAFC), as they efficiently convert electromagnetic energy into heat through dielectric heating mechanisms. iau.irajol.info

Research has demonstrated the efficacy of microwave-assisted oxidative coupling of thiols to their corresponding disulfides using TriPAFC. For instance, the oxidation of thiophenol to diphenyl disulfide can be achieved by mixing thiophenol with TriPAFC and wet silica (B1680970) gel in acetonitrile, followed by microwave irradiation. ajol.info This method significantly reduces reaction times compared to traditional approaches, highlighting the benefits of microwave technology in synthetic protocols. iau.iriau.irajol.info

This compound halochromates, including TriPAFC and TriPACC, can be effectively immobilized on solid matrices such as silica gel and alumina (B75360), enhancing their utility as heterogeneous oxidants. primescholars.comprimescholars.comresearchgate.netfluorine1.rutsijournals.comtsijournals.com

For the preparation of supported reagents on alumina, the alumina (typically mesh 65-250) is incorporated into the synthetic mixture before the addition of tripropylamine. Following the reaction, the supported reagents are separated and thoroughly washed with cold water and acetone. primescholars.com When supported on silica gel, the halochromate is stirred with silica gel in dichloromethane, and the solvent is subsequently evaporated to yield an orange-red slurry, which is then dried. ajol.info

These supported reagents exhibit remarkable stability, retaining their oxidative activity for several weeks when stored in air at room temperature. Their activity also remains uncompromised after refluxing in solvents like benzene or hexane for up to 5 hours. primescholars.com

Table 2: Oxidizing Capacity of Supported this compound Halochromates

| Reagent | Support Matrix | Average Oxidizing Capacity (mmol/g) |

| This compound Fluorochromate | Silica Gel | 1.0 - 1.5 primescholars.com |

| This compound Chlorochromate | Alumina | 1.3 - 1.6 primescholars.com |

Supported TriPAFC and TriPACC are highly effective for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, achieving high yields under mild and heterogeneous conditions. primescholars.comtsijournals.com While oxidations can occur in the absence of a solid support, the presence of these matrices considerably improves reaction yields. primescholars.com Furthermore, alumina-supported TriPAFC and TriPACC have been successfully employed in the oxidative coupling of thiols to disulfides. researchgate.netresearchgate.netresearchgate.net

Preparation of this compound-Based Protic Ionic Liquids

This compound-based protic ionic liquids (PILs) are a class of ionic liquids formed through a proton transfer reaction between tripropylamine and a proton-donating acid. This acid-base interaction leads to the formation of the this compound cation as part of the ionic liquid structure. researchgate.netresearchgate.netacs.org

A notable example of a newly synthesized this compound PIL is this compound 2-sulfobenzoate (TPrA/SBA). researchgate.netresearchgate.net The formation of such PILs is characterized by the transfer of a proton from the acidic functional group (e.g., the –SO₃H group in 2-sulfobenzoic acid) to the nitrogen atom of tripropylamine. researchgate.net

Computational studies, including quantum-chemical methods and molecular dynamics simulations, are frequently employed to elucidate the intricate physicochemical properties, structural characteristics, and hydrogen bond topology within these this compound-based PILs. researchgate.netresearchgate.netdntb.gov.ua Comparative studies have also been conducted, examining the properties of this compound PILs with various anions, such as hydrogen sulfate (B86663) (SA) and triflate (TfO), to gain deeper insights into their behavior. researchgate.net

Protic ionic liquids, in general, are recognized for their advantageous properties, which include good thermal stability, electrochemical stability, a broad liquid temperature range, low flammability, and relatively straightforward synthesis procedures. researchgate.net

Synthesis of this compound Derivatives for Specific Applications

This compound derivatives find utility in various specialized applications, including as precursors for catalysts and in the formation of complexes.

Quaternary ammonium (B1175870) compounds, including those with propyl groups, are widely utilized as structure-directing agents (SDAs) in the synthesis of molecular sieves, such as zeolites. researchgate.netmdpi.comtue.nl These SDAs play a crucial role in dictating the formation of the porous framework of the zeolite, including two-dimensional (2D) layered MFI zeolites. mdpi.com

Research has specifically investigated the role of propyl-based diquaternary ammonium surfactants as SDAs for the synthesis of MFI and MEL zeolites. tue.nl Molecular modeling studies have indicated that the preferential interactions between silicate (B1173343) precursor structures and the hydrophobic regions adjacent to the quaternary ammonium centers in these propyl-containing SDAs contribute to the formation of anisotropic MFI pore topologies. tue.nl While this compound itself may not always be the sole component, its presence as a propyl-containing quaternary ammonium moiety is relevant in designing such precursors for controlled zeolite synthesis.

Information regarding the direct synthesis of this compound Schiff base complexes is not available in the provided search results. However, it is important to note the general methodology for Schiff base complex synthesis. Schiff base ligands are commonly formed through the condensation reaction between a carbonyl compound (an aldehyde or ketone) and a primary amine, a process often catalyzed by acids or bases and typically performed under heating. researchgate.netajchem-a.com These newly formed Schiff base ligands can then coordinate with various metal ions to form metal complexes. researchgate.netajchem-a.com While the broader field of Schiff base chemistry is extensive, specific synthetic routes involving the this compound cation in the formation of such complexes are not detailed in the current literature.

Mechanistic Investigations of Tripropylammonium Mediated Reactions

Kinetic and Mechanistic Studies of Oxidation Reactions Involving Tripropylammonium Halochromates

This compound halochromates, such as this compound chlorochromate (TPACC) and this compound fluorochromate (TriPAFC), are recognized as efficient and selective chromium(VI) oxidants in organic synthesis. ajrconline.orgtsijournals.com These reagents offer advantages over traditional chromium(VI) oxidants due to their mild nature, selectivity, and often high yields. tsijournals.comorientjchem.org They are typically used in non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO) or aqueous acetic acid. ajrconline.orgresearchgate.netjocpr.comresearchgate.netscispace.comijcce.ac.ir

Oxidation of Alcohols: Kinetic Parameters and Proposed Mechanisms

The oxidation of alcohols by this compound halochromates generally proceeds with first-order kinetics with respect to both the oxidant and the alcohol. researchgate.netjocpr.comresearchgate.net The reactions are often catalyzed by hydrogen ions, indicating an acid-dependent pathway. researchgate.netjocpr.comresearchgate.net For instance, the oxidation of aliphatic primary alcohols by TPACC in DMSO yields corresponding aldehydes. researchgate.net The hydrogen-ion dependence follows the form kobs = a + b[H⁺]. researchgate.netresearchgate.net A significant primary kinetic isotope effect (kH/kD = 5.60 at 298 K for [1,1-²H₂]ethanol oxidation by TPACC) has been observed, suggesting a hydride ion transfer in the rate-determining step. researchgate.net Similarly, the oxidation of isopropyl alcohol by TriPAFC in aqueous acetic acid also exhibits first-order dependence on isopropyl alcohol, TriPAFC, and a fractional order with respect to acid. jocpr.comresearchgate.net The solvent effect in these oxidations has been analyzed using Taft's and Swain's multiparametric equations, revealing the susceptibility of the reaction rate to both polar and steric effects of substituents. researchgate.netjocpr.comresearchgate.net

Table 1: Kinetic Parameters for Oxidation of Aliphatic Primary Alcohols by this compound Chlorochromate (TPACC) in DMSO at 298 K researchgate.net

| Alcohol | kobs (s⁻¹) at [TPACC] = 0.001 M, [Alcohol] = 0.01 M, [H⁺] = 0.01 M | kH/kD (at 298 K) |

| Ethanol | - | 5.60 |

| Isopropyl Alcohol | - | - |

Note: Specific kobs values for alcohols other than the isotope effect study were not explicitly provided in the snippets, but the first-order dependence was confirmed. researchgate.net

Oxidation of Thiols: Reaction Pathways and Selectivity Profiles

This compound chlorochromate (TPACC) has been employed for the oxidation of thioacids, such as thioglycollic, thiolactic, and thiomalic acids, in dimethylsulfoxide (DMSO). researchgate.net These reactions lead to the formation of disulfide dimers. researchgate.net The kinetics of these oxidations are first order with respect to TPACC, and a Michaelis-Menten type of kinetics is observed concerning the thioacids. researchgate.net The reaction is catalyzed by hydrogen ions, with the hydrogen ion dependence taking the form kobs = a + b[H⁺]. researchgate.net Investigations into the oxidation of thio acids by this compound fluorochromate in N,N-dimethyl formamide (B127407) and acetic acid mixtures have also been conducted. researchgate.net The absence of polymerization of acrylonitrile (B1666552) during these reactions suggests that a free radical pathway is unlikely, indicating an ionic mechanism. researchgate.netijesi.org

Oxidation of Alpha-Hydroxy Acids: Role of Hydrogen Ion Concentration and Chelation Effects

The oxidation of α-hydroxy acids, including glycolic, lactic, and mandelic acids, by this compound halochromates (TriPAFC and TPACC) has been studied in aqueous acetic acid or perchloric acid media. ajrconline.orgscispace.comijcce.ac.irijesi.org These oxidations typically result in the formation of corresponding oxo acids. ajrconline.orgscispace.comijcce.ac.ir The reactions exhibit first-order kinetics with respect to the oxidant (TriPAFC or TPACC), the α-hydroxy acid, and hydrogen ion concentration. ajrconline.orgorientjchem.orgscispace.comijcce.ac.ir The rate of reaction increases with increasing hydrogen ion concentration, confirming the acid-catalyzed nature of these oxidations. ajrconline.orgorientjchem.orgscispace.comijcce.ac.ir This acid catalysis is attributed to the protonation of the halochromate, forming a more effective oxidant. orientjchem.org A substantial primary kinetic isotope effect (kH/kD = 5.54 at 303 K for α-deuteriomandelic acid oxidation by TriPAFC) has been observed, indicating C-H bond fission in the slow step, likely involving a hydride ion transfer. ajrconline.orgijcce.ac.ir The retardation of the reaction rate by the addition of Mn(II) ions suggests the involvement of a Cr(IV) intermediate and confirms a two-electron transfer process. scispace.comijcce.ac.ir The solvent composition also influences the reaction rate, with an increase in the proportion of acetic acid in the solvent medium leading to a remarkable increase in the rate. scispace.com

Table 2: Kinetic Parameters for Oxidation of Mandelic Acids by this compound Fluorochromate (TriPAFC) in Aqueous Acetic Acid Medium ijcce.ac.ir

| Substrate (Mandelic Acid) | kH/kD (at 303 K) | Order w.r.t. [TriPAFC] | Order w.r.t. [Mandelic Acid] | Order w.r.t. [H⁺] |

| Mandelic Acid | 5.54 | 1 | 1 | 1 |

Oxidation of Chalcones: Mechanistic Pathways and Thermodynamic Considerations

While the provided search results did not yield specific detailed kinetic and mechanistic information on the oxidation of chalcones by this compound halochromates, the general principles of oxidation by these reagents can be inferred from other studies. Chromium(VI) oxidants, including halochromates, are known to be versatile in oxidizing various organic substrates. jocpr.comscispace.com The mechanistic pathways often involve two-electron transfer processes, and the reactions are typically acid-catalyzed. ajrconline.orgscispace.comijcce.ac.ir Thermodynamic parameters, such as activation energy, enthalpy change, entropy change, and Gibbs free energy, are usually calculated to understand the reaction energetics and transition state properties. ajrconline.orgjocpr.comijcce.ac.irijesi.org

Proton Transfer Mechanisms in this compound-Based Protic Ionic Liquids

This compound-based protic ionic liquids (PILs) have garnered significant research interest due to their unique properties, including high proton conductivity and thermal stability, making them potential candidates for applications such as fuel cell membranes. researchgate.netresearchgate.netrsc.orgmdpi.comresearchgate.netresearchgate.net These PILs are typically formed through acid-base interactions where a proton is transferred from an acid to the nitrogen atom of tripropylamine (B89841), forming the this compound cation. researchgate.netresearchgate.net

The extent of proton transfer in PILs is a critical factor influencing their properties. While a complete proton transfer is often expected based on pKa differences in aqueous solutions, studies suggest that some PILs, particularly those based on tertiary amines, may exhibit partial ionization or form neutral aggregates. researchgate.netrsc.orgresearchgate.netacs.org For instance, quantum chemical analyses of this compound bis(trifluoromethanesulfonyl)imide (TPrA/TFSI) and this compound hydrogen sulfate (B86663) (TPrA/HSO₄) have investigated the structural and energetic characteristics of ion pairs and the contributions of hydrogen bonds to their structure. researchgate.net

Proton transfer mechanisms in PILs can involve both vehicular and Grotthuss-type mechanisms. rsc.orgacs.orgnih.gov In a vehicular mechanism, protons are transported along with the diffusion of the proton-carrying ions. chemrxiv.org The Grotthuss mechanism, on the other hand, involves proton hopping through a network of hydrogen bonds, allowing for proton transport independent of the bulk ion diffusion. rsc.orgacs.orgnih.gov The presence of loosely bound protons that can diffuse independently through a Grotthuss-like mechanism has been suggested for some ammonium-based PILs. rsc.orgacs.org The degree of proton transfer and the resulting proton conductivity in this compound-based PILs are influenced by factors such as the nature of the anion and the formation of hydrogen-bonded networks. researchgate.netrsc.orgresearchgate.netresearchgate.net The difference between the anion and base proton affinities in the gas phase (ΔPA) can serve as an indicator of the degree of proton transfer, with a ΔPA value below a certain threshold (e.g., < 400 kJ/mol or ΔpKa > 12) generally indicating the formation of an ionic pair. researchgate.net

Table 3: Physicochemical Properties of this compound-Based Protic Ionic Liquids researchgate.netresearchgate.net

| PIL System | Thermal Stability (Decomposition Temperature) | Electrical Conductivity (S cm⁻¹) at 25°C | Dynamic Viscosity | Proton Transfer Mechanism |

| TPrA/TFSI | High | (Order of 10⁻³ S cm⁻¹ reported for IL-PVdF-HFP electrolytes) researchgate.net | - | Vehicular/Grotthuss |

| TPrA/HSO₄ | High | - | - | Vehicular/Grotthuss |

| This compound 2-sulfobenzoate (TPrA/SBA) | - | - | - | Acid-base interaction, proton transfer from -SO₃H to nitrogen researchgate.net |

Note: Specific numerical values for conductivity and viscosity for pure TPrA/TFSI and TPrA/HSO₄ were not consistently available across all snippets for direct comparison in a single table, but general trends and mechanisms were described. researchgate.netresearchgate.netrsc.orgresearchgate.net

Computational and Theoretical Studies of Tripropylammonium Systems

Quantum Chemical Analysis of Ion Pairs and Interactions in Tripropylammonium-Based Protic Ionic Liquids

Quantum chemical methods are instrumental in analyzing the structural and energetic characteristics of ion pairs and their interactions within this compound-based protic ionic liquids (PILs) nih.gov. This approach typically involves determining the most active centers for cation-anion interaction, modeling potential ion pair configurations, and calculating the associated ion-ion interaction energies nih.gov. Studies often focus on systems like this compound bis(trifluoromethanesulfonyl)imide (TPrA/TFSI) and this compound hydrogen sulfate (B86663) (TPrA/HSO4) nih.gov.

Structural and Energetic Characteristics of Cation-Anion Interactions

The interactions within this compound cation-anion pairs are characterized by their structural and energetic properties. Electrostatic interaction is identified as the primary force contributing to the attraction between ions, dictating both the directionality and magnitude of the interaction energy. In the context of protic ionic liquids, the ionic pairs featuring the this compound cation exhibit some of the strongest hydrogen bonds among the ionic pairs studied, irrespective of the specific anion involved nih.gov.

While hydrogen bonding interactions contribute significantly to the energies of acid-base interactions in molecular complexes, the most substantial energy contribution in ionic pairs stems from Coulomb interactions, followed by hydrogen bonding and dispersion forces nih.gov.

Hydrogen Bond Topology and Quantification using Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) analysis is a powerful tool for evaluating the contributions of hydrogen bonds to the formation of ion pair structures in this compound-based PILs nih.gov. This method is utilized to determine the hydrogen bond topology within the bulk PIL and to quantify the average number of hydrogen bonds between ions.

QTAIM analysis involves a topological examination of electron density () and its Laplacian () at bond critical points (BCPs) to characterize hydrogen bonds. Furthermore, correlations between hydrogen bond lengths, their energies, and the electron-topological parameters at the H···O bond critical point are established through this analysis.

Effects of Non-Specific and Specific Solvation on this compound Structures

Solvation effects, both non-specific and specific, significantly influence the structural models of this compound-based ionic liquids, as predicted by quantum chemical methods nih.gov. Computational modeling often includes implicit solvent calculations for single ionic pairs, complementing gas-phase calculations to provide a more comprehensive understanding of these effects. The influence of solvation on the structural models is a key aspect considered in these theoretical investigations nih.gov.

Molecular Dynamics Simulations of this compound-Containing Liquid Systems

Molecular dynamics (MD) simulations are widely employed to investigate the structural, dynamic, and transport properties of liquid systems containing this compound. These simulations offer valuable insights into microstructure formation and the dynamic behaviors observed in these ionic liquids nih.gov.

Microstructure Formation and Dynamic Behaviors in Ionic Liquids

MD studies reveal the intricate features of microstructure formation in ionic liquids containing ammonium (B1175870) cations with varying numbers of propyl groups nih.gov. These simulations have demonstrated the presence of structural and dynamic heterogeneities in systems such as tetrapropylammonium (B79313) hydroxide (B78521) (TPAH) and other tetraalkylammonium hydroxide ionic liquids.

In these systems, cations tend to form continuous domains, while anions form discrete domains, often trapped within the voids created by the cationic domains. The diffusion of ions, for instance, has been observed to be lowest in TPAH among certain ionic liquids, indicating a more sluggish dynamic behavior.

Influence of Cation Size on Liquid Structure and Hydrogen Bonding Probabilities

Molecular dynamics simulations also enable the analysis of structural changes in the liquid as a function of cation size nih.gov. Researchers calculate the probabilities and average numbers of hydrogen bonds formed between the cation and anion to understand these structural modifications nih.gov.

It has been observed that an increase in the number of alkyl groups within the cation can lead to a decrease in the interaction between ions, both in isolated ionic pairs and within the bulk ionic liquid. More broadly, interionic interactions tend to weaken as the length and degree of branching of the cation's alkyl chain increase. Trialkylated ammonium cations, including this compound, exhibit an intermediate behavior concerning halide pairing: the acidic hydrogen shows a preference for smaller anions, while the alkyl chains engage in attractive interactions with larger halides.

Density Functional Theory (DFT) Investigations of this compound Systems

Density Functional Theory (DFT) stands as a powerful computational quantum mechanical modeling method widely employed in chemistry and materials science. It is utilized to explore the electronic structure and predict diverse properties of atomic and molecular systems, including binding energies, molecular geometries, crystal structures, and energy barriers for various processes. labsolu.cawikidata.orgbiostars.org The method's popularity stems from its balance of reasonable accuracy and relatively low computational cost compared to traditional quantum chemistry approaches. labsolu.cawikidata.org In the context of this compound, DFT investigations have proven instrumental in understanding its behavior, especially within protic ionic liquids (PILs). nih.govnih.govuni.luuni.lunih.govnih.gov These computational approaches enable the evaluation of hydrogen-donor properties and the precise modeling of proton transfer mechanisms in acid-base interactions involving this compound. nih.govnih.govnih.gov Furthermore, DFT, often complemented by quantum chemical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, facilitates a detailed examination of the structural and energetic characteristics of ion pairs and the significant contributions of hydrogen bonds to these interactions. nih.govnih.govuni.luuni.lunih.govfishersci.no

Magnetic Exchange Pathways in Iron(III) Schiff-Base Complexes Containing this compound Cations

Density Functional Theory has been rigorously applied to elucidate the intricate magnetic exchange pathways in iron(III) Schiff-base complexes, including those incorporating the this compound cation. A notable study utilized the B3LYP/def-TZVP level of theory to investigate magnetic interactions, specifically isotropic exchange, within a series of iron(III) Schiff-base complexes. nih.govnih.gov Among these, a complex featuring the this compound cation, identified as (Pr₃NH)[FeL₂]·2CH₃OH (Compound 2), was a key subject. nih.govnih.gov

The DFT calculations successfully revealed various superexchange pathways, which are crucial for understanding magnetic coupling. These pathways involve both intramolecular and intermolecular noncovalent contacts, such as π–π stacking, C–H···O, and O–H···O hydrogen bonds, as well as interactions with diamagnetic metal cations. nih.govnih.gov Additionally, covalent bridging modes, including (μ-OPh, μ-OH) and bis(μ-OPh) bridges, were identified as mediators of magnetic exchange. nih.govnih.gov The insights gained from these calculations were instrumental in formulating reliable spin Hamiltonians for the analysis of experimental magnetic data. nih.govnih.gov

The study quantified the strength of antiferromagnetic exchange mediated by different pathways, demonstrating a clear order of increasing strength. For Compound 2, containing the this compound cation, π–π stacking was identified as the weakest mediator of antiferromagnetic exchange, with a DFT-derived isotropic exchange parameter (JDFT) of -0.022 cm⁻¹. nih.govnih.gov The agreement between the theoretically calculated and experimentally derived isotropic exchange parameters underscored the applicability of this DFT-based procedure for interpreting magnetic data in diverse chemical and structural systems. nih.govnih.gov

Table 1: Magnetic Exchange Parameters (J) in Iron(III) Schiff-Base Complexes

| Compound | Cation/Mediator Type | JDFT (cm⁻¹) | Jmag (cm⁻¹) |

| 2 | (Pr₃NH)⁺ / π–π stacking | -0.022 | -0.025(4) |

| 1 | K⁺ / C–H···O contacts and π–π stacking | -0.19 | -0.347(9) |

| 3 | [FeL(bpyO₂) (CH₃OH)][FeL₂] / O–H···O hydrogen bonds | -0.53 | -0.41(1) |

| 4 | [Fe₂L₃(CH₃OH)] / bis(μ-OPh) bridge | -13.8 | -12.3(9) |

| 5 | [{Fe₂L₂}(μ–OH)₂{FeL(bpyO₂)}₂] / (μ-OPh, μ-OH) bridge | -18.0 | -17.1(2) |

Note: JDFT values are derived from DFT calculations, and Jmag values are from the analysis of experimental magnetic data. Compound numbers correspond to those in the cited literature. nih.govnih.gov

Quantum Chemical Modeling of Proton Transfer in Acid-Base Interactions

Quantum chemical modeling, particularly using DFT, has been extensively applied to investigate proton transfer phenomena in acid-base interactions involving this compound (TPrA). These studies are crucial for understanding the formation and properties of protic ionic liquids (PILs). nih.govnih.govuni.lunih.govnih.gov

Research has shown that PILs are formed through a direct acid-base interaction where a proton transfers from the acid's acidic group (e.g., –SO₃H) to the nitrogen atom of tripropylamine (B89841). nih.govnih.govnih.gov DFT calculations provide a comprehensive examination of both the energetic and structural aspects of the resulting molecular complexes and ionic pairs. uni.lunih.govnih.gov Researchers analyze the potential energy curves along the proton transfer coordinate to delineate the reaction pathway. uni.lunih.gov

A key finding from these studies is the relationship between the change in free energies associated with the formation of molecular complexes and ionic pairs and the ΔPA parameter, which represents the difference in proton affinity between the acid anion and the amine. It has been established that larger ΔPA values are less favorable for the formation of ionic pairs. uni.lunih.gov

Table 2: Relative Strength of Ion-Ion Interactions in Propylammonium Cations

| Cation Type | Relative Ion-Ion Interaction Strength |

| Propylammonium (PrA) | Strongest |

| Dipropylammonium (DPrA) | Stronger |

| This compound (TPrA) | Strong |

| Tetrapropylammonium (TetPrA) | Weakest |

Note: This table illustrates the trend in ion-ion interaction strength among propylammonium cations, with PrA having the strongest and TetPrA the weakest interactions, as determined by quantum chemical studies. uni.lunih.gov

Theoretical Prediction of Chemical Reactivity and Stability in this compound Systems

Theoretical predictions, primarily through computational studies, are vital for understanding the chemical reactivity and stability of systems involving this compound. A significant focus in this area is on this compound-based protic ionic liquids (PILs). uni.lunih.gov These computational investigations reveal that the stability of such PILs is fundamentally attributed to the formation of N…H and H…O hydrogen bonds that occur between the cation-anion pairs within the complexes. uni.lu

Table 3: Intermolecular Interactions and Stability Factors in this compound-based PILs

| Interaction Type | Primary Contribution to Stability | Analytical Method(s) | Classification/Nature |

| N…H Hydrogen Bonds | Yes | AIM, NBO | Medium-to-large, Electrostatic-driven |

| H…O Hydrogen Bonds | Yes | AIM, NBO | Medium-to-large, Electrostatic-driven |

| Ion-Ion Interactions (General) | Yes | Energy Decomposition Analysis (EDA), Single Point Energy Calculation | Predominantly Coulombic, followed by H-bonding and dispersion |

Note: This table summarizes the key intermolecular interactions and methods used to assess stability in this compound-based protic ionic liquids. uni.luuni.lunih.gov

Advanced Applications in Chemical Synthesis and Catalysis

Tripropylammonium Halochromates as Versatile Oxidizing Reagents

This compound halochromates, specifically this compound fluorochromate (TriPAFC) and this compound chlorochromate (TriPACC), are notable chromium(VI) reagents utilized in organic synthesis. These orange solid compounds are readily prepared by reacting tripropylamine (B89841) with chromium trioxide and the corresponding acid primescholars.comprimescholars.com. They are recognized for their mildness, stability, and high efficiency as oxidants primescholars.comprimescholars.comresearchgate.netkoreascience.krtsijournals.com. Often, these reagents are adsorbed onto solid supports like alumina (B75360) or silica (B1680970) gel, which enhances their work-up efficiency and durability, allowing for heterogeneous reaction conditions primescholars.comtsijournals.comtandfonline.comtsijournals.comcolab.wsresearchgate.net. The use of microwave irradiation can further improve reaction rates and selectivity in their applications researchgate.netasianpubs.orgasianpubs.org.

Selective Oxidation of Primary and Secondary Alcohols to Aldehydes and Ketones

This compound fluorochromate (TriPAFC) and this compound chlorochromate (TriPACC) are highly effective for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones primescholars.comresearchgate.netkoreascience.krtsijournals.comtsijournals.com. A key advantage of these reagents is their ability to oxidize primary alcohols to aldehydes without further over-oxidation to carboxylic acids, a common challenge with stronger oxidizing agents researchgate.netkoreascience.krajol.infolibretexts.orgmasterorganicchemistry.com. Secondary alcohols are efficiently converted to ketones primescholars.comresearchgate.netkoreascience.krtsijournals.comtsijournals.com.

The oxidation reactions can be conducted under mild conditions, often at room temperature, and in various solvents like dichloromethane (B109758) researchgate.netkoreascience.krtsijournals.com. When supported on alumina or silica gel, these oxidations proceed under heterogeneous conditions, simplifying product isolation primescholars.comtsijournals.com. Microwave irradiation has been shown to accelerate these reactions significantly, reducing reaction times while maintaining high yields researchgate.netasianpubs.orgasianpubs.org.

Table 1: Selective Oxidation of Alcohols with this compound Fluorochromate (TriPAFC) researchgate.net

| Alcohol Substrate | Product | Reaction Time (min) | Yield (%) |

| n-Butanol | n-Butanal | 5 | 90 |

| n-Pentanol | n-Pentanal | 4 | 90 |

| n-Hexanol | n-Hexanal | 4 | 90 |

| n-Heptanol | n-Heptanal | 4 | 89 |

| n-Octanol | n-Octanal | 2 | 90 |

| Cyclohexanol | Cyclohexanone | 5 | 90 |

| Benzyl (B1604629) alcohol | Benzaldehyde | 5 | 92 |

| 1-Phenylethanol | Acetophenone | 14 | 90 |

Oxidative Coupling of Thiols to Disulfides

This compound halochromates, including TriPAFC and TriPACC, serve as efficient reagents for the oxidative coupling of thiols to their corresponding disulfides researchgate.nettandfonline.comcolab.wsresearchgate.netresearchgate.netiau.irresearchgate.net. These reactions are characterized by their cleanliness and the ability to halt the oxidation specifically at the disulfide stage, preventing the formation of over-oxidized side products tandfonline.comcolab.wsresearchgate.netresearchgate.netiau.ir. The process offers advantages such as straightforward procedures, simple work-up, short reaction times, and excellent yields tandfonline.comcolab.wsresearchgate.netiau.ir. Microwave irradiation can further reduce the reaction duration for this transformation researchgate.netiau.ir.

Table 2: Oxidative Coupling of Thiols to Disulfides with this compound Fluorochromate (TriPAFC) iau.ir

| Thiol Substrate | Product | Reaction Time (min) (Room Temp.) | Yield (%) (Room Temp.) | Reaction Time (min) (Microwave) | Yield (%) (Microwave) |

| Benzenethiol | Diphenyl disulfide | 10 | 95 | 3 | 98 |

| 4-Chlorobenzenethiol | Bis(4-chlorophenyl) disulfide | 15 | 92 | 5 | 95 |

| 4-Methylbenzenethiol | Bis(4-methylphenyl) disulfide | 12 | 93 | 4 | 96 |

| n-Butanethiol | Dibutyl disulfide | 8 | 96 | 2 | 98 |

| n-Hexanethiol | Dihexyl disulfide | 10 | 94 | 3 | 97 |

Oxidation of Carbohydrates

This compound fluorochromate (TriPAFC) has been successfully employed in the oxidation of carbohydrates. A specific example includes the oxidation of 1,2:5,6-Di-O-isopropylidine-α-D-glucofuranose to its corresponding ketosugar researchgate.netkoreascience.kr. This transformation can achieve high yields, reported at 92%, within a relatively short reaction time of 115 minutes, using an equimolar ratio of the reagent koreascience.kr.

Oxidation of Aromatic Hydrocarbons

This compound fluorochromate (TriPAFC) is also capable of oxidizing certain aromatic hydrocarbons. It has been shown to oxidize anthracene (B1667546) to anthraquinone (B42736) and phenanthrene (B1679779) to phenanthraquinone researchgate.netkoreascience.kr. The yields for these oxidations are notable, with anthraquinone obtained in 66-70% yield and phenanthraquinone in 63-65% yield researchgate.netkoreascience.kr. These reactions can be effectively carried out under microwave irradiation, contributing to efficient conversion researchgate.net.

This compound in Phase Transfer Catalysis

This compound compounds are recognized for their utility in phase transfer catalysis (PTC), a technique that facilitates chemical reactions between reactants located in immiscible phases ontosight.airesearchgate.net.

This compound-Based Quaternary Salts as Phase Transfer Catalysts

This compound-based quaternary salts act as effective phase transfer catalysts ajol.infoontosight.aiontosight.aicymitquimica.com. These compounds, such as this compound p-toluenesulphonate and this compound chloride, facilitate the transfer of ions or molecules from one phase to another, thereby enhancing reaction rates and yields in organic synthesis ontosight.aiontosight.ai. For instance, this compound p-toluenesulphonate, with the chemical formula CHNOS, is known to improve reaction efficiencies by aiding the transfer of reactants between different phases ontosight.ai. Similarly, this compound chloride (CHClN) is employed as a phase transfer catalyst in various organic synthesis applications ontosight.ai. Benzyl tripropyl ammonium (B1175870) chloride (BTAC) is another example of a this compound-based quaternary ammonium compound specifically utilized as a phase transfer catalyst cymitquimica.com. The cationic nature of these quaternary ammonium compounds, arising from a positively charged nitrogen atom bonded to three propyl groups and other substituents, imparts surfactant properties that are crucial for their effectiveness in PTC cymitquimica.com.

Co-Catalytic Systems Involving this compound Derivatives

This compound derivatives are integral components in several co-catalytic systems, enhancing reaction efficiencies and enabling novel synthetic pathways. One notable application is in phase transfer catalysis (PTC), where this compound-based compounds facilitate the transfer of reactants between immiscible phases, thereby accelerating reaction rates and improving yields ontosight.ai.

A specific example involves 4,4′-bis(this compound methyl)-1,1′-biphenyl dichloride (BTPAMBC), which has been employed as a dual-site phase transfer catalyst. In a triphasic system, BTPAMBC, in conjunction with the ionic liquid tributyl(tetradecyl)phosphonium methanesulfonate (B1217627) (TBTDPMS), significantly enhanced the synthesis of benzyl salicylate. This co-catalytic system achieved a 94% yield of the desired product within 15 minutes, a substantial improvement compared to the 0.1% yield observed without the catalyst and ionic liquid mdpi.comresearchgate.net. The apparent rate constant at 60 °C using both BTPAMBC and TBTDPMS was 0.177 min⁻¹, considerably higher than 0.0231 min⁻¹ when BTPAMBC was used alone, demonstrating the synergistic enhancement provided by the ionic liquid researchgate.net.

This compound derivatives also function as activating cocatalysts in olefin polymerization. For instance, this compound tetrakis(pentafluorophenyl)borate (B1229283) is utilized in catalyst compositions for the highly efficient production of high molecular weight olefin polymers epo.orggoogle.comgoogle.com. This type of cocatalyst is capable of abstracting a substituent from a Group 4 metal complex, forming an inert, non-interfering counter ion, or generating a zwitterionic or other catalytically active derivative google.com.

Table 1: Performance of Co-Catalytic Systems in Benzyl Salicylate Synthesis

| System | Yield (%) | Reaction Time (min) | Apparent Rate Constant (min⁻¹) at 60 °C |

| No catalyst/ionic liquid | 0.1 | - | - |

| BTPAMBC alone (tri-liquid system) | 31 | - | 0.0231 |

| BTPAMBC + TBTDPMS (tri-liquid system) | 94 | 15 | 0.177 |

This compound in Supramolecular Catalysis and Encapsulation Phenomena

This compound compounds exhibit significant roles in supramolecular catalysis and encapsulation phenomena, often acting as structure-directing agents or participating in host-guest interactions wikipedia.orgrsc.org. In supramolecular chemistry, host-guest complexes are formed through non-covalent interactions, where a host molecule encapsulates a guest molecule wikipedia.orgmdpi.com.

This compound cations, such as this compound (15), have been studied in the context of supramolecular encapsulation, particularly within polyanionic self-assembled hosts like the [Ga4L6]12- assembly. These systems can catalyze reactions with remarkable efficiency. For instance, the [Ga4L6]12- assembly catalyzes the Nazarov cyclization of 1,3-pentadienols, achieving a rate enhancement on the order of 10⁶ compared to the background reaction, a level comparable to some enzymatic systems escholarship.org. The acidity of this compound (15) was estimated to be 1.9 pKa units lower than that of methyldiallylammonium (13) and 1.5 pKa units lower than methyldiethylammonium (16) in certain supramolecular contexts escholarship.org.

Furthermore, this compound derivatives serve as crucial structure-directing agents (SDAs) in the synthesis of zeolites and other microporous materials. For example, bis-1,5-(tripropyl ammonium) has been used in the seeded-synthesis method for MFI-nanosheets, which stabilize catalyst particles and prevent their encapsulation, promoting the growth of thermodynamically unfavorable, small-diameter carbon nanotubes d-nb.info. Similarly, alkylthis compound (RN(C₃H₇)₃⁺OH⁻, where R = Me, Et, Bu, and Pe) and bis-1,6-(this compound)hexamethylene dihydroxide (TPA-dimer) cations are employed as SDAs for the synthesis of silicalite-1 from clear solution mixtures researchgate.net. Studies have shown that TPA cations lead to shorter reaction times and larger particle growth rates in silicalite-1 synthesis, with growth rates affected by the alkyl group substitution (Bu > Et > Pe > Me) researchgate.net.

This compound-based protic ionic liquids (PILs), such as this compound bis(trifluoromethanesulfonyl)imide (TPrA/TFSI) and this compound hydrogen sulfate (B86663) (TPrA/HSO₄), also exhibit supramolecular characteristics. Quantum chemical analyses reveal the structural and energetic properties of their ion pairs, highlighting the role of hydrogen bonding in their stability and the formation of various supramolecular structures or "nanostructures" researchgate.netacs.orgresearchgate.netresearchgate.net.

This compound as a Proton Donor in Organic Reactions

This compound compounds frequently act as proton donors or acid catalysts in a variety of organic reactions, influencing reaction mechanisms and rates atamanchemicals.com. As a tertiary amine, tripropylamine can accept a proton to form the this compound cation, thereby acting as a base and, conversely, its protonated form can donate a proton, acting as a Brønsted-Lowry acid pressbooks.pub.

In oxidation reactions, this compound fluorochromate (TriPAFC) and this compound chlorochromate (TriPACC) are potent oxidizing agents. Kinetic studies on the oxidation of various organic substrates, such as mandelic acid and organic diols, by these chromium(VI) reagents have shown that the reactions are catalyzed by hydrogen ions ijesi.orgscholarsresearchlibrary.comresearchgate.netresearchgate.net. This acid catalysis is attributed to the protonation of the this compound-based oxidant, leading to a stronger electrophile scholarsresearchlibrary.com. For instance, in the oxidation of dl-mandelic acid by TriPAFC, the reaction rate is first order with respect to TriPAFC, mandelic acid, and the hydrogen ion concentration scholarsresearchlibrary.com.

Tripropylamine itself is described as a proton contributor, donating a proton to molecules or ions to form new chemical species. This mechanism is fundamental to numerous chemical reactions, including the formation of amides, amines, and organometallic complexes atamanchemicals.com. In the production of microporous inorganic catalysts, tripropylamine can also serve as a proton scavenger or a molecular template atamanchemicals.com.

Table 2: Kinetic Parameters for Oxidation by this compound Halochromates

| Oxidant | Substrate | Catalysis Type | Order with respect to Oxidant | Order with respect to Substrate | Order with respect to [H⁺] |

| TriPAFC | dl-Mandelic acid | Acid-catalyzed | First | First | First |

| TriPAFC | Organic diols | Acid-catalyzed | First | Michaelis-Menten type | kobs = a + b[H⁺] |

| TriPACC | Mandelic acid | Acid-catalyzed | First | Pseudo-first order | - |

| TriPACC | Aliphatic aldehydes | Acid-catalyzed | First | Michaelis-Menten type | Acid-catalyzed |

Role of this compound in Enzyme Stabilization

This compound compounds and their derivatives have demonstrated utility in influencing the stability and activity of enzymes, a critical aspect in biocatalysis and pharmaceutical applications. Tripropylamine itself is recognized for its role as an enzyme stabilizer atamanchemicals.com.

Ionic liquids (ILs), including those with this compound cations, are increasingly explored as media for enzymatic reactions due to their ability to dissolve a wide range of biomolecules and their compatibility with various enzymes nih.govontosight.ai. This compound dihydrogenphosphate, for example, is utilized as a medium in biocatalysis, where its ionic properties and compatibility with enzymes can influence enzymatic activity and stability ontosight.ai. Its potential extends to pharmaceutical formulations, affecting drug delivery, solubility, and the stability of active compounds ontosight.ai.

In the context of enzyme-containing detergent compositions, substituted-ammonium cations, including this compound, are mentioned as components. In such applications, maintaining enzyme activity and stability under specific washing conditions (e.g., pH 6 to 8.5 and temperatures of 10-54 °C) is crucial for their degradative effects on proteinaceous soils google.com.

Furthermore, N-hexadecyl-N,N,N-tripropylammonium bromide, a this compound-based surfactant, has shown remarkable effects on horseradish peroxidase (HRP) activity in cationic water-in-oil microemulsions. The best activity was observed with this surfactant, resulting in an HRP activity almost three times higher than that found in water, and comparable to the highest activities reported in anionic systems acs.org. This enhanced activity is potentially linked to the increased interfacial area and reduced positive charge density at the interface, which may facilitate enzyme solubilization and increase local concentrations of enzyme and substrate acs.org.

This compound cations are also considered in studies of ion-protein interactions, which are fundamental to understanding enzymatic catalysis and colloidal stability cuni.cz. While the direct mechanism of stabilization can vary, the presence of this compound-based ionic liquids can contribute to the structural stability of biomolecules, as seen in quantum chemical analyses of this compound-based PILs that highlight the role of hydrogen bonding in their ion-ion interactions researchgate.net.

Tripropylammonium in Advanced Materials Science

Tripropylammonium as a Structure-Directing Agent in Zeolite Synthesis

In zeolite synthesis, organic structure-directing agents (SDAs) are crucial for templating the formation of microporous networks. While tetrapropylammonium (B79313) (TPA+) is a widely recognized SDA for MFI-type zeolites like ZSM-5 and silicalite-1, derivatives containing the this compound moiety also exhibit significant structure-directing capabilities ethz.chnih.govresearchgate.netcapes.gov.brnsf.govresearchgate.netmdpi.comifpenergiesnouvelles.comresearchgate.netacs.orgresearchgate.netmpg.deunife.itengineering.org.cnosti.govoup.com. These organic cations guide the assembly of inorganic precursors, influencing the nucleation and growth kinetics of the zeolite crystals researchgate.netcapes.gov.brresearchgate.net. The presence of such organic templates is often indispensable for the crystallization of specific zeolite structures engineering.org.cn.

Formation of Nanosheets and Microporous Structures

This compound-containing compounds are instrumental in directing the formation of advanced zeolite architectures, including nanosheets and specific microporous structures. For instance, bis-1,5(tripropyl ammonium) pentamethylene diiodide (dC5) has been effectively utilized as a structure-directing agent for the direct synthesis of MFI zeolite nanosheets nih.govd-nb.infomdpi.comgoogle.comiacademic.info. These nanosheets exhibit improved thickness uniformity and are free from rotational and MEL intergrowths, which are common defects in conventionally synthesized zeolites nih.gov.

The influence of such SDAs extends to controlling the internal architecture of zeolites. For example, the tetrapropylammonium cation (TPA+), a close analogue, is known to lead to ZSM-5 crystals with aluminum zoning. Subsequent base leaching of these crystals can result in the formation of hollow structures, demonstrating the template's role in defining the material's final morphology and porosity ethz.ch. Studies on silicalite-1 growth have shown that the primary particle size, typically around 5 nm, remains consistent regardless of the specific SDA used, while the SDA identity significantly impacts nucleation and growth rates researchgate.netcapes.gov.brresearchgate.net.

Template Design for Novel Materials

The rational design of organic templates, including those incorporating this compound functionalities, is a critical strategy for the targeted synthesis of novel zeolite materials with tailored physicochemical properties researchgate.netresearchgate.netoup.com. Theoretical simulations, such as those based on the minimum energy principle from the interaction between zeolite structures and organic templates, guide these targeted syntheses researchgate.netoup.com.

The specific geometry and chemical nature of the structure-directing agent are paramount for successful synthesis researchgate.netoup.com. Computational approaches, including computer-aided design, can accelerate the discovery of new materials by predicting template efficacy and guiding the search for novel structures ucl.ac.uk. Furthermore, the interaction between the template and the zeolite framework can influence the distribution of aluminum atoms within the zeolite lattice, affecting catalytic properties. For instance, TPA+ cations have been shown to influence Al siting energies in MFI zeolites, contributing to the presence of paired Al sites acs.orgosti.gov.

This compound-Based Protic Ionic Liquids in Electrolyte Membranes

Protic Ionic Liquids (PILs) containing this compound play a role in the development of advanced electrolyte membranes, particularly for applications like proton-exchange membrane fuel cells. An example is n-Tripropylammonium 2-sulfobenzoate (TPrA/SBA), which has been investigated for its proton transport behavior researchgate.net.

In the context of zeolite-polymer composite membranes, ultrathin ZSM-5 zeolite nanosheet-laminated membranes (ZNLMs), synthesized using bis-1,5(tripropyl ammonium) pentamethylene diiodide (dC5) as an SDA, have demonstrated high proton-selective ion conduction with low resistances in aqueous electrolyte solutions mdpi.com. This highlights the potential of this compound-containing compounds in facilitating efficient ion transport within membrane systems.

This compound-Containing Molecular Perovskite Ferroelastics

This compound also features in the composition of molecular perovskite ferroelastics, a class of materials attracting interest for their multifunctional properties. Researchers have reported the synthesis of three-dimensional (3D) organic-inorganic hybrid perovskites that incorporate this compound derivatives, such as [(2-hydroxy-propyl)-tripropyl-ammonium][Mn(dca)3] and [(2-hydroxy-1-methyl-ethyl)-tripropyl-ammonium][Mn(dca)3] acs.orgnih.govresearchgate.netresearchgate.net.

These compounds exhibit ferroelastic behavior, a property characterized by the presence of domains that can be reoriented by mechanical stress. Notably, the position of the chiral center within the this compound derivative can significantly influence the material's properties. For instance, [(2-hydroxy-1-methyl-ethyl)-tripropyl-ammonium][Mn(dca)3] has been observed to undergo three phase transitions and exhibit exceptional two-step switching of quadratic nonlinear optical (NLO) properties acs.org. The development of 3D molecular perovskite ferroelastics remains an active area of research, as such structures are still relatively rare acs.orgnih.govresearchgate.net.

Applications in Perfluorinated Artificial Plasma Synthesis

Tripropylamine (B89841), the neutral precursor to this compound, is cited as an organic synthesis intermediate for the preparation of perfluorinated artificial plasma atamanchemicals.com. While the specific role of the ammonium (B1175870) ion in the final plasma synthesis is not detailed in the provided search results, the amine form is a key component in the synthetic pathway for perfluorinated compounds used in this application atamanchemicals.com. Plasma synthesis generally involves the generation of reactive species to facilitate chemical reactions, and perfluorinated compounds are often synthesized for various advanced applications rsc.orgmdpi.comsydney.edu.authechemicalengineer.com.

Integration in Laser Technology and Biosensor Development

Tripropylamine, the unprotonated form of this compound, has important applications in laser technology atamanchemicals.com. Beyond its role in materials synthesis, this compound-containing compounds are also integrated into advanced analytical and sensing platforms. For example, tripropylamine has been utilized as a coreactant in sandwich-type electrochemiluminescence biosensors for the detection of α-fetoprotein, demonstrating its utility in enhancing electrochemical signals for biosensing applications atamanchemicals.com. Furthermore, this compound-CCA (a salt) has been applied as a matrix in mass spectrometry (MS) imaging, indicating its use in analytical techniques for visualizing molecular distributions mdpi.com.

Advanced Spectroscopic Characterization and Analytical Methodologies

Spectrophotometric Techniques for Kinetic Studies (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy is a powerful tool for monitoring the kinetics of reactions involving tripropylammonium compounds, particularly in the context of oxidation reactions where this compound salts act as the oxidant. This compound fluorochromate (TriPAFC) and this compound chlorochromate (TPACC) are two such reagents whose reaction kinetics have been extensively studied.

The progress of these oxidation reactions is typically monitored by following the decrease in the concentration of the this compound halochromate species over time. This is achieved by measuring the absorbance at a specific wavelength, for instance, around 368 nm for TriPAFC, where the oxidant has a characteristic absorption band. By maintaining a large excess of the substrate, pseudo-first-order conditions can be established, simplifying the kinetic analysis.

Kinetic studies on the oxidation of various organic substrates, such as mandelic acids and lactic acid, by this compound halochromates have revealed that the reactions are typically first order with respect to the oxidant, the substrate, and hydrogen ions. The rate of reaction is often enhanced by an increase in the concentration of the substrate, acid, and in some cases, micellar catalysts.

The effect of solvent polarity on the reaction rate has also been investigated. In the oxidation of 4-oxo-4-phenyl butanoic acid by TriPAFC, the reaction rate was observed to increase with an increasing proportion of acetic acid in an aqueous acetic acid medium. This suggests an interaction between a positive ion and a dipolar molecule in the reaction mechanism.

Table 1: Kinetic Data for the Oxidation of Mandelic Acid by this compound Fluorochromate (TriPAFC) at 303 K

| Parameter | Value |

|---|---|

| Order with respect to [TriPAFC] | 1 |

| Order with respect to [Mandelic Acid] | 1 |

| Order with respect to [H+] | 1 |

| Primary Kinetic Isotope Effect (kH/kD) | 5.54 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound salts and for probing their interactions in solution and in supramolecular assemblies. The key nuclei for these studies are ¹H, ¹³C, and in the case of fluoride-containing salts, ¹⁹F.

¹H NMR Spectroscopy: The proton NMR spectrum of the this compound cation is characterized by signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and N-H protons. The chemical shifts and coupling constants of these protons provide valuable information about the electronic environment and connectivity within the cation. The N-H proton signal can be particularly informative about hydrogen bonding interactions. In the presence of a hydrogen bond acceptor, this signal may broaden and shift downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the cation. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For instance, in a study of dipropylamine, the precursor to this compound, the presence of both carbamate (B1207046) and bicarbonate salts in solution could be identified by distinct peaks in the ¹³C NMR spectrum at 165 and 162 ppm, respectively.

¹⁹F NMR Spectroscopy: For this compound salts containing fluoride (B91410) or a fluorine-containing anion, ¹⁹F NMR is a highly sensitive and informative technique. The ¹⁹F nucleus has a wide chemical shift range, making it an excellent probe for subtle changes in the chemical environment. The chemical shift of the fluoride ion is influenced by factors such as ion pairing, solvation, and hydrogen bonding. In studies of tetra-alkylammonium fluorides, ¹⁹F NMR has been used to investigate cation-anion polarization effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for Tripropylamine (B89841)

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 55.4 |

| C2 | 22.9 |

| C3 | 11.5 |

Data is for the free amine, tripropylamine, and serves as a reference for the expected shifts in the this compound cation.

NMR spectroscopy is a powerful method for studying the formation and structure of supramolecular assemblies in which this compound can act as a guest molecule. Changes in the ¹H NMR chemical shifts upon addition of a host molecule can be used to determine the binding constant and to map the binding site. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons of the this compound cation and the host molecule, offering insights into the geometry of the host-guest complex.

Fourier Transform-Infrared (FT-IR) Spectroscopy in Studying Chemical Environments and Hydrogen Bonding

Fourier Transform-Infrared (FT-IR) spectroscopy is a valuable technique for investigating the vibrational modes of the this compound cation and for studying hydrogen bonding interactions in its salts. The positions, shapes, and intensities of the vibrational bands in an FT-IR spectrum are sensitive to the molecular structure and the intermolecular forces.

The FT-IR spectrum of a this compound salt will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, N-H, and C-N bonds. The N-H stretching vibration is particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding, the N-H stretch appears as a sharp band at higher wavenumbers. In the presence of a hydrogen bond acceptor, such as a halide or perchlorate (B79767) anion, this band broadens and shifts to a lower wavenumber, with the magnitude of the shift correlating with the strength of the hydrogen bond.

For example, in studies of triethylammonium (B8662869) salts, a related compound, the ν(N⁺-H) stretching mode has been used to investigate the association of the cation with various bases and anions. The analysis of the ν(N⁺-H) band parameters provides information on the strength and nature of the hydrogen bonds. Similarly, for this compound salts, the position of the N-H stretching band can be used to probe the interaction between the this compound cation and the counter-anion.

Table 3: Characteristic FT-IR Absorption Frequencies for Alkylammonium Salts

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3300-3000 | Broad and shifted to lower frequency in the presence of hydrogen bonding. |

| C-H Stretch | 2960-2850 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups. |

| N-H Bend | 1650-1550 | Bending vibration of the N-H bond. |

| C-N Stretch | 1250-1020 | Stretching vibration of the carbon-nitrogen bond. |

Electrochemical Impedance Spectroscopy (EIS) for Detection and Kinetic Data Acquisition

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the electrochemical properties of materials and interfaces. In the context of this compound, EIS can be employed to investigate its role in various electrochemical systems, such as in electrolytes for batteries or as a corrosion inhibitor.

When used as a component in an electrolyte, EIS can provide information about the ionic conductivity and the processes occurring at the electrode-electrolyte interface. The impedance spectrum, typically represented as a Nyquist plot, can be modeled with an equivalent electrical circuit to extract parameters such as the solution resistance, charge transfer resistance, and double-layer capacitance.

In the field of corrosion science, quaternary ammonium (B1175870) salts, including derivatives of tripropylamine, have been studied as corrosion inhibitors for metals in acidic media. EIS is a key technique for evaluating the performance of these inhibitors. The adsorption of the this compound cation onto the metal surface forms a protective layer that increases the charge transfer resistance and decreases the double-layer capacitance. By measuring the impedance of the system with and without the inhibitor, the inhibition efficiency can be calculated. The shape of the Nyquist plot can also provide insights into the mechanism of inhibition.

Table 4: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1M HCl in the Presence of a Quaternary Ammonium Salt

| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (μF cm⁻²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 | 50 | 200 | - |

| 1 | 150 | 100 | 66.7 |

| 5 | 400 | 50 | 87.5 |

| 10 | 800 | 25 | 93.8 |

Data is illustrative of the trends observed for quaternary ammonium salt corrosion inhibitors.

X-ray Diffraction and Crystallography for Molecular and Crystal Structures

While a specific crystal structure for a simple this compound salt was not found in the literature search, the structures of related ammonium salts, such as ammonium perchlorate, have been determined. In the crystal structure of ammonium perchlorate, the ammonium ion is surrounded by twelve oxygen atoms, and the hydrogen atoms form weak N-H···O hydrogen bonds.

The analysis of the crystal structure of a this compound salt would involve determining the unit cell parameters, the space group, and the atomic coordinates of all atoms. From this data, key geometric parameters can be calculated. For example, the N-C and C-C bond lengths and the C-N-C and N-C-C bond angles would define the geometry of the this compound cation. The distances and angles of the N-H···A (where A is the anion) hydrogen bonds would provide a quantitative measure of the strength and directionality of these interactions.

Table 5: Illustrative Crystallographic Data for an Ammonium Salt (Ammonium Perchlorate)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 9.202 |

| b (Å) | 5.816 |

| c (Å) | 7.449 |

| N-H···O Bond Distances (Å) | 2.9 - 3.4 |

This data is for ammonium perchlorate and is provided as an example of the type of information obtained from X-ray crystallography.

Application of Spectroscopic Methods in Assessing Proton Transfer and Ionicity

The extent of proton transfer from a Brønsted acid to tripropylamine, and the consequent ionicity of the resulting this compound salt, can be meticulously evaluated using advanced spectroscopic and analytical methodologies. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly powerful in providing both qualitative and quantitative insights into the equilibrium between the neutral and ionic species.

¹H NMR Spectroscopy: A Quantitative Probe for Proton Transfer

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as a fundamental tool for quantifying the degree of proton transfer in this compound-based protic ionic liquids (PILs). The analysis primarily focuses on the chemical shift (δ) of the labile N-H proton of the this compound cation.

In a mixture of tripropylamine and a Brønsted acid, a dynamic equilibrium exists between the neutral amine and acid, and the this compound cation and the conjugate base of the acid. Due to the rapid exchange of the proton between the nitrogen and the anion, ¹H NMR spectroscopy typically reveals a single, sharp signal for the N-H proton. The position of this signal is a weighted average of its chemical shifts in the fully protonated this compound cation and the neutral tripropylamine.

The ionicity (α), which represents the mole fraction of the ionic species, can be determined by the following relationship:

α = (δobs − δmolecular) / (δionic − δmolecular)

where:

δobs is the experimentally observed chemical shift of the N-H proton.

δmolecular is the chemical shift of the corresponding proton in the neutral tripropylamine.

δionic is the chemical shift of the N-H proton in the fully formed this compound cation, which can be determined by using a strong acid to ensure complete protonation.

A downfield shift of the observed N-H proton signal is indicative of a higher degree of proton transfer and, consequently, greater ionicity. For instance, in a study on the related compound n-propylammonium acetate (B1210297), this ¹H NMR methodology was employed to determine an ionicity of 93%, a value that showed strong agreement with data obtained from IR spectroscopy. figshare.com

Illustrative ¹H NMR Data for a Prototypical Alkylammonium System

| Species | Typical ¹H NMR Chemical Shift (δ, ppm) |

|---|---|

| N-H proton in fully protonated n-propylammonium | ~8.0 - 9.0 |

| N-H proton in neutral n-propylamine | ~1.0 - 2.0 |

| Observed N-H proton in n-propylammonium acetate | (A value between the two extremes, reflecting the equilibrium) |

FTIR Spectroscopy: Vibrational Signatures of Ionicity

Fourier-Transform Infrared (FTIR) spectroscopy is another indispensable technique for assessing proton transfer by probing the vibrational modes of the functional groups involved in the acid-base interaction. The formation of the this compound cation and the corresponding anion gives rise to a distinct vibrational signature compared to the neutral precursors.

The key vibrational bands that are monitored include:

N-H Stretching and Bending Vibrations: The most direct evidence of proton transfer is the appearance of absorption bands corresponding to the N-H stretching vibrations in the this compound cation, typically found in the broad region of 3200-2400 cm⁻¹. researchgate.net Additionally, N-H bending modes can be observed, further confirming the presence of the ammonium cation. The position and shape of these bands are also influenced by the extent of hydrogen bonding with the counter-ion.

Anion Vibrational Modes: The vibrational spectrum of the anion also provides critical information. For example, if the proton donor is a carboxylic acid, the formation of the carboxylate anion leads to the disappearance of the C=O stretching band of the neutral acid (typically around 1700-1760 cm⁻¹) and the appearance of characteristic asymmetric and symmetric stretching bands of the COO⁻ group.

Quantitatively, the degree of ionicity can be estimated by analyzing the relative integrated areas of the absorption bands corresponding to the neutral and ionic species. figshare.com

Illustrative FTIR Vibrational Frequencies for Assessing Ionicity in an Alkylammonium Carboxylate System

The following table outlines the characteristic infrared absorption bands that are analyzed to differentiate between the neutral and ionic species in a this compound carboxylate system.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Species |

|---|---|---|

| N-H Stretch | 3200 - 2400 | This compound Cation |

| C=O Stretch | 1760 - 1700 | Neutral Carboxylic Acid |

| N-H Bend | ~1600 | This compound Cation |

| Asymmetric COO⁻ Stretch | 1650 - 1550 | Carboxylate Anion |

| Symmetric COO⁻ Stretch | 1440 - 1360 | Carboxylate Anion |

Future Research Directions and Unexplored Avenues

Development of Novel Tripropylammonium-Based Reagents with Enhanced Selectivity and Efficiency

A primary avenue for future research lies in the design and synthesis of new this compound-based reagents. While reagents like this compound Fluorochromate (TriPAFC) and this compound Chlorochromate (TriPACC) have been developed for the oxidation of alcohols, there is considerable scope for improvement and diversification. wikipedia.org Current chromium (VI) based oxidants often suffer from drawbacks such as instability, hygroscopicity, low selectivity, and the need for a large excess of the reagent. wikipedia.org

Future work should focus on creating reagents that overcome these limitations. Research could be directed towards:

Tuning Anionic Components: Systematically varying the anionic counter-ion to the this compound cation can modulate the reactivity, solubility, and stability of the resulting reagent. Exploring a wider range of inorganic and organic anions could lead to reagents with fine-tuned oxidative or reductive potentials.

Chiral Reagents: The synthesis of chiral this compound cations could lead to the development of novel asymmetric reagents. These would be highly valuable in enantioselective synthesis, a critical area in pharmaceutical and fine chemical production.

Supported Reagents: Expanding on the concept of adsorbing this compound salts onto solid supports like alumina (B75360) or silica (B1680970) gel could lead to more robust and recyclable reagent systems. wikipedia.org Investigating different support materials, pore sizes, and surface functionalities can enhance reagent efficiency, simplify product purification, and align with the principles of green chemistry.

The table below summarizes the performance of existing this compound-based oxidation reagents, providing a benchmark for future developments.

| Substrate | Product | Oxidant | Yield (%) |

| Benzyl (B1604629) alcohol | Benzaldehyde | TriPAFC/Al₂O₃ | 98 |

| Benzyl alcohol | Benzaldehyde | TriPACC/Al₂O₃ | 95 |

| 1-Octanol | Octanal | TriPAFC/Al₂O₃ | 85 |

| 1-Octanol | Octanal | TriPACC/Al₂O₃ | 80 |

| Cyclohexanol | Cyclohexanone | TriPAFC/Al₂O₃ | 94 |

| Cyclohexanol | Cyclohexanone | TriPACC/Al₂O₃ | 90 |

Data sourced from research on this compound Halochromates. wikipedia.org

Exploration of this compound in New Catalytic Cycles and Reaction Types

The structural characteristics of the this compound cation make it an ideal candidate for use in various catalytic applications. As a quaternary ammonium (B1175870) salt, it falls into the class of compounds widely used as Phase-Transfer Catalysts (PTCs). wikipedia.orgalfachemic.comfluorochem.co.uk PTCs facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic), thereby increasing reaction rates and yields. wikipedia.orgprinceton.edu Future research should systematically explore the efficacy of this compound salts as PTCs in a broad range of organic reactions, including nucleophilic substitutions, oxidations, and polymerizations.

Further avenues include:

Ionic Liquid Catalysis: this compound-based ionic liquids (PILs) represent a significant frontier. acs.org Ionic liquids can act as both solvents and catalysts, offering benefits such as thermal stability and the ability to stabilize reactive intermediates. nih.gov Research into designing task-specific PILs with this compound cations could unlock new catalytic pathways. For example, functionalizing the propyl chains could introduce additional catalytic sites.

Paired-Ion Catalysis: The development of chiral this compound salts could enable their use in asymmetric ion-pairing catalysis. cam.ac.uk In this approach, the chiral cation associates with an anionic catalyst or intermediate, creating a chiral environment that directs the stereochemical outcome of a reaction. This is a powerful strategy for controlling enantioselectivity in transition metal catalysis and organocatalysis. cam.ac.uk

Advanced Computational Modeling for Predicting this compound Behavior in Complex Systems

Computational chemistry offers powerful tools to predict and understand the behavior of chemical systems at a molecular level. nih.gov Applying advanced modeling techniques to this compound can accelerate the discovery and optimization of its applications. Future research in this area should involve:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound-based reagents and catalysts. researchgate.netnih.gov These calculations can predict reaction pathways, activation energies, and spectroscopic properties, providing critical insights to guide experimental work. For instance, DFT can be used to model the interaction between the this compound cation and various anions, helping to design more stable and effective ionic liquids or reagents. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in bulk phases, such as in ionic liquids or solutions. nih.govmdpi.com These simulations provide information on transport properties (like viscosity and conductivity), solvation structures, and the interactions between the this compound cation and other molecules in the system. nih.gov This is particularly valuable for understanding the mechanism of phase-transfer catalysis or for designing ionic liquids with optimal physical properties for specific applications, such as electrolytes. nih.gov

The combination of these computational methods can create a robust predictive framework to screen potential new structures and systems before their synthesis, saving significant time and resources.

Design and Synthesis of Advanced Materials Incorporating this compound Moieties

The incorporation of this compound cations into larger molecular architectures is a promising strategy for creating advanced materials with tailored properties. Research in this area is currently focused on several key classes of materials:

Functionalized Polymers: this compound moieties can be incorporated into polymer chains, either as part of the backbone or as pendant groups. routledge.compageplace.de Such functionalization can impart properties like ion conductivity, solubility, or catalytic activity. researchgate.net Future work could focus on synthesizing novel monomers containing the this compound group and polymerizing them to create materials for applications such as solid polymer electrolytes, ion-exchange membranes, or polymer-supported catalysts.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity, constructed from metal nodes and organic linkers. mdpi.com Amines and their corresponding ammonium salts can act as templates or counterions during MOF synthesis, influencing the final structure and properties. nih.gov this compound could be used to direct the formation of specific MOF topologies or be incorporated as a functional counterion within the pores, potentially enhancing selectivity for gas separation or acting as an active site for catalysis. rsc.orgresearchgate.net

Perovskite Materials: Organic ammonium cations are integral components of hybrid organic-inorganic perovskites, which have shown remarkable potential in solar cells and other optoelectronic devices. researchgate.netnih.gov While smaller ammonium ions like methylammonium (B1206745) are common, exploring larger cations such as propylammonium derivatives could be a key strategy to tune the structural and electronic properties of these materials, potentially improving their stability and performance. mdpi.com

Interdisciplinary Research Integrating this compound Chemistry with Emerging Technologies

The unique properties of this compound compounds make them relevant to several emerging technological fields. Fostering interdisciplinary research will be crucial to unlocking their full potential.